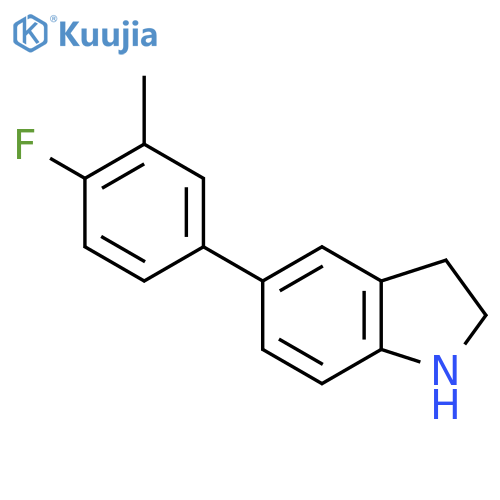

Cas no 1275403-06-9 (5-(4-Fluoro-3-methylphenyl)indoline)

5-(4-Fluoro-3-methylphenyl)indoline 化学的及び物理的性質

名前と識別子

-

- 5-(4-Fluoro-3-methylphenyl)indoline

- 5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole

-

- MDL: MFCD17350564

- インチ: 1S/C15H14FN/c1-10-8-11(2-4-14(10)16)12-3-5-15-13(9-12)6-7-17-15/h2-5,8-9,17H,6-7H2,1H3

- InChIKey: ACUCTGIKEQOUBA-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1C)C1C=CC2=C(C=1)CCN2

計算された属性

- せいみつぶんしりょう: 227.111027613 g/mol

- どういたいしつりょう: 227.111027613 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12

- 疎水性パラメータ計算基準値(XlogP): 4

- ぶんしりょう: 227.28

5-(4-Fluoro-3-methylphenyl)indoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 214795-2.500g |

5-(4-Fluoro-3-methylphenyl)indoline, 95% |

1275403-06-9 | 95% | 2.500g |

$1816.00 | 2023-09-09 | |

| A2B Chem LLC | AR81568-2.5g |

5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole |

1275403-06-9 | 95% | 2.5g |

$1203.00 | 2024-04-20 |

5-(4-Fluoro-3-methylphenyl)indoline 関連文献

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

5-(4-Fluoro-3-methylphenyl)indolineに関する追加情報

5-(4-Fluoro-3-methylphenyl)indoline: A Comprehensive Overview

The compound with CAS No. 1275403-06-9, commonly referred to as 5-(4-Fluoro-3-methylphenyl)indoline, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indoline derivatives, which are known for their versatile applications in drug discovery and materials science. The indoline core of this molecule provides a rigid framework that can be further functionalized to explore its potential in various biological and chemical contexts.

Recent studies have highlighted the importance of fluorine substitution in aromatic compounds, as it significantly influences the electronic properties and bioavailability of the molecule. In the case of 5-(4-Fluoro-3-methylphenyl)indoline, the fluorine atom at the para position of the phenyl ring contributes to enhanced stability and selectivity in biochemical interactions. This makes it a promising candidate for applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

The synthesis of 5-(4-Fluoro-3-methylphenyl)indoline typically involves a multi-step process, often utilizing palladium-catalyzed cross-coupling reactions or traditional nucleophilic aromatic substitution methods. Researchers have optimized these protocols to achieve high yields and excellent purity, ensuring that the compound is readily available for further studies. The incorporation of a methyl group at the meta position of the phenyl ring adds another layer of complexity to the molecule, allowing for fine-tuning of its physicochemical properties.

One of the most exciting aspects of this compound is its potential in drug design. Indoline derivatives have been extensively studied for their ability to modulate protein-protein interactions, which are critical in various disease pathways. For instance, 5-(4-Fluoro-3-methylphenyl)indoline has shown promise as a scaffold for developing inhibitors targeting oncogenic kinases, such as Aurora kinases and CDKs (cyclin-dependent kinases). These findings underscore its role in advancing cancer therapy research.

Moreover, the unique electronic properties of 5-(4-Fluoro-3-methylphenyl)indoline make it an attractive candidate for applications in optoelectronics. Its conjugated π-system enables efficient charge transport, which is essential for materials used in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in materials science have explored the use of indoline derivatives like this compound to enhance device performance and stability.

In terms of biological activity, 5-(4-Fluoro-3-methylphenyl)indoline has demonstrated selective binding to certain G-protein coupled receptors (GPCRs), making it a valuable tool for studying receptor-ligand interactions. This property has opened new avenues for drug discovery, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Looking ahead, ongoing research is focused on further elucidating the structure-function relationship of 5-(4-Fluoro-3-methylphenyl)indoline. Advanced computational methods, such as molecular docking and quantum mechanics simulations, are being employed to predict its binding affinities and optimize its pharmacokinetic profiles. These efforts aim to unlock its full potential as a therapeutic agent and a building block for more complex molecular architectures.

In conclusion, 5-(4-Fluoro-3-methylphenyl)indoline represents a compelling example of how subtle modifications to well-known chemical frameworks can lead to groundbreaking discoveries. With its diverse applications spanning from drug development to materials science, this compound continues to be a focal point for researchers worldwide. As our understanding of its properties deepens, it holds immense promise for advancing both basic science and applied technologies.

1275403-06-9 (5-(4-Fluoro-3-methylphenyl)indoline) 関連製品

- 2060005-71-0(1,2,4-Trimethylcyclohexane-1-carboxylic acid)

- 396731-17-2((2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide)

- 2227708-22-5(3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole)

- 2680668-59-9(1-(Piperidin-2-yl)cyclopropane-1-carbaldehyde)

- 2228630-73-5(tert-butyl N-{3-2-(chlorosulfonyl)ethyl-4-fluorophenyl}carbamate)

- 1697194-67-4(3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid)

- 1429425-04-6(6-Benzothiazolesulfinic acid, sodium salt (1:1))

- 392241-15-5(3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide)

- 2103401-48-3(1-benzyl-3-(chloromethyl)piperidine hydrochloride)

- 2731008-28-7(Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate)